![molecular formula C13H9F3O4 B3042761 2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxylic acid CAS No. 672930-56-2](/img/structure/B3042761.png)
2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxylic acid
Overview
Description
The compound “2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxylic acid” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The furan ring is substituted with a methyl group at the 2nd position and a carboxylic acid group at the 3rd position. At the 5th position, it has a phenyl ring substituted with a trifluoromethoxy group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan ring, the phenyl ring, and the trifluoromethoxy group. The electron-withdrawing nature of the trifluoromethoxy group could have significant effects on the electronic distribution and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group could undergo reactions such as esterification or amide formation. The trifluoromethoxy group might influence the electrophilic aromatic substitution reactions of the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid group could result in the compound being acidic. The trifluoromethoxy group could increase the compound’s lipophilicity .Scientific Research Applications
Antimycobacterial Properties
- Research Context: Furan carboxylic acids, including compounds structurally similar to 2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxylic acid, have shown promise as antimycobacterial agents. These compounds can interfere with iron homeostasis, a critical process in bacterial survival and virulence. A study highlighted the preparation and structural analysis of a fluorinated ester derivative of this class, emphasizing its potential in antimycobacterial applications (Mori et al., 2022).
Applications in Organic Synthesis
- Chemical Reactions and Derivatives: This compound class has been utilized in various organic synthesis reactions, like Knoevenagel condensations and the preparation of different derivatives. These reactions are significant for creating new chemical entities with potential applications in medicinal chemistry and material science. For instance, the synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine highlight the versatility of such compounds in chemical transformations (Bradiaková et al., 2008).
Potential as NF-κB Inhibitors and Anticancer Agents
- Biological Activity: Furan carboxylic acid derivatives have been investigated for their biological activities, such as inhibiting NF-κB, a protein complex involved in inflammation and cell proliferation. This inhibition is crucial in the context of cancer treatment, as NF-κB plays a significant role in tumor growth and survival. Research on 2,3-dihydro-naphtho-[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs, which share structural similarities with 2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxylic acid, revealed potent inhibitory activity against NF-κB and significant anticancer potential (Choi et al., 2016).
Thermodynamic and Solubility Studies
- Material Science Applications: The solubility and thermodynamic properties of furan carboxylic acids, including their derivatives, have been studied in various organic solvents. This research is vital for understanding the physical properties and potential applications of these compounds in material science and formulation development (Sobechko et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methyl-5-[4-(trifluoromethoxy)phenyl]furan-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O4/c1-7-10(12(17)18)6-11(19-7)8-2-4-9(5-3-8)20-13(14,15)16/h2-6H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGAVBTXZGZKGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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